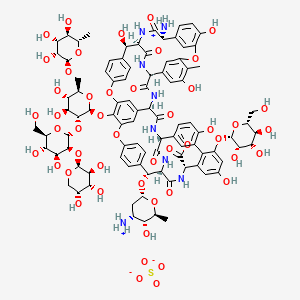

ristomycinA,monosulfate

Description

Historical Context and Significance in Chemical and Biological Research

Ristomycin was first isolated in the 1950s from the bacterium Nocardia lurida (now reclassified as Amycolatopsis lurida). asm.orgbiodatacorp.comkuleuven.be It was initially introduced as an antibiotic for treating staphylococcal and other Gram-positive bacterial infections. biodatacorp.comnih.gov Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents the cross-linking of the peptidoglycan layer. nih.gov This mode of action is a hallmark of glycopeptide antibiotics and has made Ristomycin A a valuable subject in the study of antibiotic resistance and bacterial cell wall biosynthesis.

However, its clinical use as an antibiotic was short-lived due to observations of side effects, including thrombocytopenia (low platelet count) and platelet agglutination. nih.govcaymanchem.comnih.gov This seemingly adverse effect pivoted the compound’s primary application from therapeutics to diagnostics. Researchers discovered that Ristomycin A's ability to induce platelet aggregation was dependent on the presence of the von Willebrand factor (vWF), a crucial blood-clotting protein. biodatacorp.comtaylorandfrancis.com This discovery was transformative, establishing Ristomycin A as an essential in vitro diagnostic tool. nih.gov Today, the Ristocetin-induced platelet aggregation (RIPA) test and the Ristocetin (B1679390) cofactor assay are cornerstones in the diagnosis of von Willebrand disease (VWD) and Bernard-Soulier syndrome, two hereditary bleeding disorders. nih.govcaymanchem.combiodatacorp.comashpublications.org

Current Research Paradigms and Unaddressed Questions Pertaining to RistomycinA,Monosulfate

The contemporary research landscape for Ristomycin A is vibrant and multifaceted, largely driven by the challenge of antibiotic resistance and the tools of synthetic biology. A significant paradigm is "genome mining," where scientists scour the genomes of microorganisms to find "silent" or "cryptic" biosynthetic gene clusters (BGCs) that have the potential to produce novel or known compounds. nih.govresearchgate.net For years, despite its use, the specific gene cluster responsible for producing the type III glycopeptide Ristomycin A was unknown. nih.gov Recent research has successfully identified and activated this silent BGC in Amycolatopsis species. nih.govasm.org By introducing a transcriptional activator gene from another bacterium, researchers have been able to switch on the production of Ristomycin A in a genetically tractable host, opening avenues for optimizing its production and generating novel analogs. nih.govnih.gov

This leads to another major research focus: the generation of new antibiotics based on the Ristomycin scaffold. Scientists are creating semi-synthetic derivatives by modifying the aglycone (the non-sugar peptide core) or the extensive sugar moieties of the molecule. kuleuven.beacs.org The goal is to create derivatives that retain or enhance the potent antibacterial activity, including against resistant strains like MRSA and vancomycin-resistant enterococci (VRE), while eliminating the platelet-aggregating properties. kuleuven.beacs.org For instance, research has shown that removing a specific L-rhamnose sugar from Ristocetin A can abolish its platelet-aggregating effect. kuleuven.be

Despite these advances, several questions remain unaddressed:

< figure> < figcaption>Overview of Ristomycin A Biosynthetic Gene Cluster Research < table> < thead> < tr> < th>Research Area < th>Key Findings < th>Reference < /tr> < /thead> < tbody> < tr> < td>Gene Cluster Identification < td>The biosynthetic gene cluster (BGC) for Ristomycin A, a type III glycopeptide, was identified in Amycolatopsis species. < td> nih.govasm.orgsecondarymetabolites.org < /tr> < tr> < td>Activation of Silent Cluster < td>Heterologous expression of transcriptional activator genes (e.g., bbr, asrR) successfully activated the silent Ristomycin A BGC in A. japonicum. < td> nih.govasm.orgnih.gov < /tr> < tr> < td>Production Enhancement < td>Overexpression of regulatory genes has dramatically increased the production titer of Ristomycin A, making it more feasible for research and development. < td> nih.govresearchgate.net < /tr> < tr> < td>Engineering New Derivatives < td>Mutant strains and combinatorial biosynthesis approaches are being used to create novel Ristomycin glycoforms with potentially improved antimicrobial activity. < td> acs.orgnih.gov < /tr> < /tbody> < /table> < /figure>

Interdisciplinary Research Perspectives on this compound

The study of Ristomycin A, monosulfate is a prime example of interdisciplinary research, bridging multiple scientific fields to address complex challenges. jlabphy.orgahajournals.org This collaborative approach is essential for leveraging the compound's full potential.

The synergy between these fields creates a powerful research pipeline. A genetic discovery in a microorganism can lead to a new compound, which is then characterized biochemically, modified chemically for improved properties, and finally applied in a clinical or diagnostic setting. The journey of Ristomycin A from antibiotic to a diagnostic staple and now a template for new drug development perfectly illustrates the value of such interdisciplinary collaboration. biodatacorp.comjlabphy.org

Table of Mentioned Compounds

< table> < thead> < tr> < th>Compound Name < /tr> < /thead> < tbody> < tr> < td>Ristomycin A, monosulfate < /tr> < tr> < td>Ristocetin A < /tr> < tr> < td>Vancomycin (B549263) < /tr> < tr> < td>Teicoplanin < /tr> < tr> < td>Balhimycin (B1255283) < /tr> < tr> < td>Oritavancin < /tr> < tr> < td>Telavancin (B1682011) < /tr> < tr> < td>Dalbavancin < /tr> < tr> < td>Actinoidin A < /tr> < tr> < td>Paleomycin < /tr> < tr> < td>4-methylcatechol < /tr> < tr> < td>Pyrrophenone < /tr> < tr> < td>Botrocetin < /tr> < /tbody> < /table>

Properties

IUPAC Name |

[(2S,3R,4R,6R)-6-[[(1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-azaniumyl-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-52-methoxycarbonyl-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRPQUHYQBGHHF-YGXDAVPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H112N8O48S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2166.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Dynamics of Ristomycina,monosulfate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural determination of complex organic molecules like Ristomycin A, monosulfate. hyphadiscovery.comresearchgate.net Its ability to probe the local chemical environment of individual atoms provides invaluable insights into the molecule's connectivity and spatial arrangement. hyphadiscovery.com

Multi-dimensional NMR Techniques for Elucidating Complex Ristomycin A, Monosulfate Structures

The complexity of Ristomycin A, with its numerous chiral centers and large size, necessitates the use of multi-dimensional NMR techniques. vulcanchem.comnih.gov One-dimensional (1D) NMR spectra of such large molecules are often severely overcrowded, making unambiguous assignments challenging. researchgate.net Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for resolving this complexity. hyphadiscovery.comnih.gov

Conformational Studies of Ristomycin A, Monosulfate in Solution

The biological activity of Ristomycin A is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations upon binding to its target. NMR spectroscopy is a powerful tool for studying these conformational dynamics in solution, mimicking a more biologically relevant environment. nih.gov Studies on related glycopeptide antibiotics have shown that they can exist in different conformational states in solution. nih.govcore.ac.uk

NMR studies have revealed that Ristomycin A can form dimers in solution, a process that can be influenced by the presence of its biological target. nih.govresearchgate.net The binding of Ristomycin A to bacterial cell wall precursor analogues, such as peptides ending in D-Ala-D-Ala, can be monitored by NMR, showing distinct changes in the chemical shifts and nuclear Overhauser effects (NOEs) of both the antibiotic and the peptide. nih.govrsc.org These changes provide detailed information about the binding interface and the conformational rearrangements that occur upon complex formation. jst.go.jp For instance, time-dependent NOE studies have been used to determine intermolecular distances in antibiotic-substrate complexes, providing a detailed picture of the binding pocket. acs.org

Crystallographic Methods for Ristomycin A, Monosulfate Structure Determination

While NMR provides detailed information about the solution-state structure, X-ray crystallography offers a high-resolution snapshot of the molecule in its crystalline form. wikipedia.orgyoutube.com This technique has been pivotal in revealing the precise three-dimensional arrangement of atoms in Ristomycin A and its complexes. nih.govresearchgate.net

X-ray Diffraction (XRD) Analysis of Ristomycin A, Monosulfate Single Crystals and Powders

Powder X-ray diffraction (PXRD) is another valuable technique, particularly for the characterization of the bulk properties of a crystalline solid. carleton.eduimrtest.com PXRD can be used to identify the crystalline phase of Ristomycin A, monosulfate and to assess its purity. sci-hub.sethermofisher.com While single-crystal XRD provides the most detailed atomic-level structure, PXRD is a rapid method for routine analysis and quality control. carleton.edu

| Parameter | Ligand-Free Ristomycin A Sulfate researchgate.net | Ristocetin (B1679390) A in Complex with a Bacterial Cell-Wall Mimetic nih.gov |

|---|---|---|

| Space Group | P21 (monoclinic) | Not explicitly stated in abstract |

| Resolution | Atomic resolution | 1.0 Å |

| Asymmetric Unit | Homodimer | Complex of Ristocetin A and peptide |

| Key Structural Feature | Back-to-back dimer with two defined tetrasaccharide motifs | Back-to-back dimer with concave binding pockets recognizing the cell-wall peptide |

Co-crystallization Studies with Biological Targets for Mechanistic Insights

To understand the mechanism of action of Ristomycin A, it is crucial to study its interaction with its biological target, the D-Ala-D-Ala terminus of bacterial cell wall precursors. nih.gov Co-crystallization of Ristomycin A with synthetic peptide analogues of this target has provided invaluable mechanistic insights. nih.govresearchgate.net

The crystal structure of Ristocetin A (which is identical to Ristomycin A) in complex with a bacterial cell-wall mimetic has been determined at a very high resolution of 1.0 Å. nih.govresearchgate.netrsc.org This structure clearly shows how the antibiotic forms a back-to-back dimer, creating a binding pocket that specifically recognizes the peptide ligand. nih.govresearchgate.net A comparison with other glycopeptide antibiotics like vancomycin (B549263) has highlighted both similarities and key differences in their modes of dimerization and ligand binding. nih.gov These co-crystal structures have also helped to explain the unique anticooperativity observed between dimerization and ligand binding in Ristocetin A. nih.govresearchgate.net

Vibrational Spectroscopy Approaches for Ristomycin A, Monosulfate Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of complex molecules like ristomycin A monosulfate by identifying its constituent functional groups. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its covalent bonds. scienceready.com.au Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, providing a molecular fingerprint. scienceready.com.aulibretexts.org Conversely, Raman spectroscopy relies on the inelastic scattering of monochromatic light (Raman scattering) that interacts with the vibrational modes of molecules. ibsen.comwikipedia.org The resulting frequency shift in the scattered light provides a unique spectral signature corresponding to the molecule's specific bonds and symmetry. wikipedia.orgrenishaw.com

For a molecule as structurally complex as ristomycin A, which contains a heptapeptide (B1575542) core, multiple sugar moieties, and numerous hydroxyl and amide groups, these techniques provide crucial information. researchgate.net IR spectroscopy is particularly adept at identifying polar bonds. For instance, the presence of hydroxyl (O-H) groups from the sugar residues and phenolic components would be indicated by strong, broad absorption bands. The amide linkages (N-H and C=O) of the peptide backbone would also produce distinct and identifiable peaks. scienceready.com.aulibretexts.org

Raman spectroscopy offers complementary data. It is highly sensitive to non-polar bonds and symmetric vibrations, making it effective for characterizing the aromatic rings within the amino acid residues and the C-C backbone of the sugar units. renishaw.com The combination of both techniques allows for a comprehensive mapping of the functional groups present in ristomycin A monosulfate. While a specific experimental spectrum for ristomycin A monosulfate is not detailed in the provided search results, the expected characteristic absorptions can be tabulated based on the known functional groups within its structure.

Interactive Data Table: Characteristic Vibrational Frequencies for Functional Groups in Ristomycin A

| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Alcohols/Phenols | O–H stretch | 3200–3600 (broad) | IR |

| Amines/Amides | N–H stretch | 3300–3500 | IR |

| Amide I | C=O stretch | 1600–1700 | IR |

| Amide II | N-H bend, C-N stretch | 1500-1600 | IR |

| Aromatic Rings | C=C stretch | 1400–1600 | IR, Raman |

| Alkanes | C–H stretch | 2850–3000 | IR, Raman |

| Ethers (Glycosidic) | C–O stretch | 1000–1300 | IR |

| Sulfate | S=O stretch | 1210-1320 | IR |

Spectroelectrochemical Investigations of RistomycinA,Monosulfate

Spectroelectrochemistry is an advanced analytical method that combines electrochemical techniques with spectroscopy to investigate the spectral changes that occur in a molecule as it undergoes oxidation or reduction. This provides insight into the relationship between a molecule's electronic structure and its electrochemical properties. For complex glycopeptide antibiotics like ristomycin A, this technique can be particularly revealing. saj37th-hiroshima.com

While specific spectroelectrochemical studies focused solely on ristomycin A monosulfate are not widely documented, the application of such methods to glycopeptides offers a powerful approach to understanding their mechanism of action. saj37th-hiroshima.comtu-berlin.de The core structure of ristomycin A contains phenolic groups which are electrochemically active and can undergo oxidation. By applying a potential and monitoring the simultaneous changes in UV-Vis or Circular Dichroism (CD) spectra, researchers could probe the electronic transitions of the aromatic systems and how they are affected by the redox state of the molecule.

Mass Spectrometry Techniques in this compound Research

Mass spectrometry is an indispensable analytical technique for the structural elucidation of complex natural products like ristomycin A. researchgate.net It allows for the precise determination of molecular weight and the detailed analysis of molecular structure through fragmentation.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the molecular formula of a compound. savemyexams.com Unlike unit-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to four or more decimal places. savemyexams.comnelsonlabs.com This precision allows for the calculation of an exact elemental composition from a measured mass.

For ristomycin A, HRMS has been used to confirm its complex molecular formula. nih.gov The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of this technique. nelsonlabs.com The confirmed molecular formula for the ristomycin A free base is C₉₅H₁₁₀N₈O₄₄, and for the monosulfate salt, it is C₉₅H₁₁₂N₈O₄₄ • SO₄.

Interactive Data Table: Molecular Formula and Mass Data for Ristomycin A

| Compound Form | Molecular Formula | Monoisotopic Mass (Da) | Source |

| Ristomycin A (free base) | C₉₅H₁₁₀N₈O₄₄ | 2066.6615888 | nih.gov |

| Ristomycin A, monosulfate | C₉₅H₁₁₂N₈O₄₄ • SO₄ | 2166.0 (Formula Weight) | N/A |

Tandem Mass Spectrometry for Fragment Analysis

Tandem mass spectrometry (MS/MS or MS²) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. wikipedia.org In a typical MS/MS experiment, an ion of interest (the precursor ion) is selected in the first stage of the mass spectrometer, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed in a second stage. wikipedia.org

This method has been instrumental in confirming the structure of ristomycin A. researchgate.netnih.gov The fragmentation patterns provide a wealth of structural information. For a glycopeptide antibiotic, MS/MS analysis can reveal:

Sugar sequence: The sequential loss of sugar residues from the precursor ion helps to identify the individual sugars and their order of attachment to the aglycone.

Peptide backbone information: Fragmentation of the peptide core can lead to characteristic b- and y-type ions, which help to confirm the amino acid sequence. wikipedia.org

Location of linkages: The analysis can show how the sugar moieties are connected to the peptide backbone.

By piecing together the information from the different fragment ions, a detailed structural map of the entire molecule can be constructed, confirming the identity and arrangement of its complex components.

Interactive Data Table: Conceptual Tandem MS Fragmentation of Ristomycin A

| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) | Structural Information Gained |

| [M+H]⁺ | Loss of terminal rhamnose | [M+H - 146]⁺ | Confirms presence of rhamnose |

| [M+H]⁺ | Loss of terminal mannose | [M+H - 162]⁺ | Confirms presence of mannose |

| [M+H]⁺ | Loss of ristosamine | [M+H - 161]⁺ | Confirms presence of ristosamine |

| [M+H]⁺ | Cleavage of peptide bond | y- or b-type ions | Provides amino acid sequence data |

| [M+H]⁺ | Cleavage of glycosidic bond | Aglycone fragment | Determines mass of the peptide core |

Biosynthetic Pathways and Heterologous Production of Ristomycina,monosulfate

Identification and Characterization of Biosynthetic Gene Clusters for Ristomycin A, Monosulfate

The complete biosynthetic gene cluster for Ristomycin A has been identified and characterized in several Amycolatopsis species. Notably, the cluster in Amycolatopsis japonicum MG417-CF17, referred to as the ris cluster, was initially found to be silent under standard laboratory conditions. nih.govasm.org Its activation was achieved through the heterologous expression of a transcriptional activator from another glycopeptide pathway. nih.govasm.org

In another producer, Amycolatopsis sp. TNS106, the corresponding gene cluster is designated asr. nih.govasm.org Both the ris and asr clusters are substantial in size, spanning approximately 69 kilobases (kb). asm.orgnih.gov They are organized into 39 open reading frames (ORFs), which encode all the necessary enzymatic machinery for the biosynthesis of the Ristomycin A molecule. asm.orgnih.gov This includes enzymes for the synthesis of the core heptapeptide (B1575542), precursor amino acids, extensive post-synthesis modifications, as well as proteins responsible for regulation and self-resistance. nih.gov Comparative analysis of the ORFs with genes from other known glycopeptide clusters, such as those for balhimycin (B1255283) and teicoplanin, has been crucial in assigning their putative functions. nih.govfigshare.com

Table 1: Organization of the Ristomycin A Biosynthetic Gene Cluster (ris/asr)

A representative summary based on published data for Amycolatopsis sp.

| Gene (ORF) | Putative Function | Category |

|---|---|---|

| orf1 | DAHP synthase homologue | Precursor Biosynthesis |

| orf4 (asrR/ajrR) | StrR family transcriptional regulator | Regulation |

| orf7-orf10 | TDP-L-epivancosamine biosynthesis | Sugar Biosynthesis |

| orf12-orf14 | Putative biosynthetic operon | Biosynthesis |

| orf16, orf18, orf20, orf22, orf34 | Glycosyltransferases (Gtf) | Tailoring |

| orf17, orf21 | Methyltransferases (Mtf) | Tailoring |

| Multiple ORFs | Non-ribosomal peptide synthetase (NRPS) modules | Peptide Assembly |

| Multiple ORFs | Cytochrome P450 (Oxy) enzymes | Peptide Cross-linking |

| orf39 | VanH homologue | Resistance |

Enzymatic Mechanisms and Biochemical Transformations in Ristomycin A, Monosulfate Biosynthesis

The biosynthesis of Ristomycin A begins with the assembly of its heptapeptide backbone by a large, multi-modular non-ribosomal peptide synthetase (NRPS). rsc.orgresearchgate.net This enzymatic assembly line selects and links the specific amino acid building blocks, including non-proteinogenic amino acids like 4-hydroxyphenylglycine (Hpg). rsc.orgresearchgate.net

Following the peptide synthesis, a critical series of modifications occurs, catalyzed by cytochrome P450-dependent oxygenases (Oxy enzymes). These enzymes are responsible for the oxidative cross-linking of the aromatic side chains of the peptide, which creates the rigid, basket-like aglycone core characteristic of glycopeptide antibiotics. researchgate.netacs.org

Subsequent tailoring steps are crucial for the final structure and activity of Ristomycin A. These post-assembly modifications are primarily carried out by a suite of glycosyltransferases (Gtfs) and methyltransferases (Mtfs) encoded within the BGC. nih.gov Recent studies have begun to elucidate the specific sequence and function of these enzymes. For instance, in Amycolatopsis sp. TNS106, the functions of the glycosyltransferases RgtfB and RgtfC, along with the carboxyl methyltransferase MtfA, have been confirmed through in vitro biochemical reactions. nih.gov These enzymes sequentially add the various sugar moieties to the aglycone and perform a final methylation. nih.gov The extensive glycosylation is a hallmark of Ristomycin A, a type III glycopeptide, and is critical to its biological function. nih.govnih.gov

The entire process is under the control of regulatory proteins. The asrR gene, located within the cluster, encodes a positive regulator belonging to the StrR family of transcriptional activators. nih.govasm.org Deletion of asrR completely abolishes Ristomycin A production, confirming its essential role in activating the transcription of the biosynthetic genes. nih.govnih.gov

Genetic Engineering Strategies for Enhanced Ristomycin A, Monosulfate Production

A primary goal of understanding the Ristomycin A biosynthetic pathway is to enhance its production yield. Genetic engineering has proven to be a highly effective strategy. The most successful approach has been the manipulation of regulatory genes to increase the transcription of the entire biosynthetic gene cluster.

In one study, the overexpression of the native cluster-situated regulator gene, asrR, in Amycolatopsis sp. TNS106 led to a dramatic increase in Ristomycin A production. nih.gov An even greater enhancement was achieved by overexpressing bbr, a heterologous StrR family regulatory gene from the balhimycin BGC of Amycolatopsis balhimycina. nih.govasm.org By placing these regulatory genes under the control of strong, constitutive promoters and using multiple gene copies, researchers achieved an approximately 60-fold improvement in the fermentation titer, reaching up to 4.01 g/L in flask cultures. nih.govasm.orgresearchgate.net This demonstrates that the native production is limited by the level of transcriptional activation.

Another key strategy is the activation of silent gene clusters. The ris cluster in A. japonicum MG417-CF17 is not expressed under normal laboratory conditions. asm.orgacs.org However, by introducing the bbr activator gene from A. balhimycina, researchers were able to turn on this cryptic cluster and induce the production of Ristomycin A. nih.govasm.org This "genome mining" approach not only yields the desired compound from a previously non-producing strain but also provides a genetically tractable host for further optimization. nih.govnih.gov

Table 2: Impact of Regulator Overexpression on Ristomycin A Production

| Strain / Modification | Regulator Gene Used | Approximate Fold-Increase in Titer | Final Titer |

|---|---|---|---|

| Amycolatopsis sp. TNS106 (Wild-Type) | asrR (native) | 1x (baseline) | ~67 mg/L |

| Amycolatopsis sp. TNS106 (Engineered) | asrR (overexpressed) | ~7x | ~485 mg/L |

| Amycolatopsis sp. TNS106 (Engineered) | bbr (heterologous, overexpressed) | ~60x | 4.01 g/L |

| Amycolatopsis japonicum MG417-CF17 (Wild-Type) | risR (native, silent) | 0 | 0 |

| Amycolatopsis japonicum MG417-CF17 (Engineered) | bbr (heterologous, expressed) | N/A (Activation) | Production Induced |

Synthetic Biology Approaches for Ristomycin A, Monosulfate Analog Generation

Synthetic biology offers powerful tools to go beyond yield enhancement and create novel Ristomycin A analogs with potentially improved properties. This is often achieved through combinatorial biosynthesis, where parts of the biosynthetic pathway are modified or swapped.

A key strategy involves inactivating specific tailoring enzymes, particularly glycosyltransferases, to produce derivatives with different glycosylation patterns. nih.gov By generating a series of mutants in Amycolatopsis sp. TNS106, each lacking one or more glycosylation steps, researchers have successfully produced multiple Ristomycin glycoforms. nih.gov Characterization of these accumulated derivatives not only helps to delineate the natural sequence of post-assembly tailoring steps but also generates a library of new compounds. figshare.comnih.govacs.org

These engineered mutant strains serve as versatile platforms for further diversification. nih.gov For example, a strain lacking a specific glycosyltransferase could be used to express glycosyltransferases from other glycopeptide pathways, potentially adding different sugar moieties to the Ristomycin A core. nih.gov This mix-and-match approach can lead to "new-to-nature" glycopeptide antibiotics. nih.gov Furthermore, precursor-directed biosynthesis, where synthetic analogs of the natural amino acid precursors are fed to the fermentation culture, can lead to their incorporation into the peptide backbone, although the success of this method is often limited by the specificity of the NRPS machinery. rsc.org

Metabolic Engineering for Optimized Ristomycin A, Monosulfate Yields

For Ristomycin A, a glycopeptide rich in aromatic amino acid residues, the shikimate pathway is a critical source of precursors like tyrosine. researchgate.net This pathway is often tightly feedback-regulated, which can limit the availability of these building blocks for antibiotic synthesis. A successful metabolic engineering strategy has been to overexpress key enzymes in the shikimate pathway within an Amycolatopsis producer. Specifically, overexpressing the gene for prephenate dehydratase (pdt), which is involved in the synthesis of phenylalanine from the precursor prephenate, was shown to improve the production of Ristomycin A in A. japonicum. This strategy helps to ensure an adequate supply of the aromatic amino acid precursors required for the assembly of the heptapeptide core.

Other general metabolic engineering strategies applicable to Ristomycin A production include:

Blocking Competing Pathways: Identifying and knocking out metabolic pathways that divert precursors away from Ristomycin A biosynthesis can increase the pool of available building blocks.

Heterologous Gene Expression: As demonstrated with the bbr regulator, introducing beneficial genes from other organisms can enhance production. nih.gov

Optimization of Fermentation Conditions: While not a direct genetic manipulation, optimizing culture media and fermentation parameters is a crucial complementary step to maximize the output from metabolically engineered strains. acs.org

By combining targeted genetic engineering of the biosynthetic cluster with broader metabolic engineering of the host, it is possible to develop robust, high-yielding strains for the industrial production of Ristomycin A and its novel derivatives. nih.govresearchgate.net

Mechanistic Investigations into Ristomycina,monosulfate S Biological Activities

Molecular Target Identification and Validation for Ristomycin A, Monosulfate

The biological activity of Ristomycin A, monosulfate stems from its precise interaction with specific molecular targets, which differ between bacteria and human platelets.

In Bacteria: The primary antibacterial target of Ristomycin A, like other glycopeptide antibiotics, is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. nih.govontosight.airesearchgate.net The antibiotic possesses a rigid, cup-shaped structure formed by cross-linked aromatic amino acid residues, which is essential for this interaction. nih.govresearchgate.net By binding to the D-Ala-D-Ala moiety, Ristomycin A sterically hinders the subsequent transglycosylation and transpeptidation reactions, which are critical for assembling the bacterial cell wall. ontosight.ai This binding prevents the incorporation of new subunits into the growing peptidoglycan mesh, compromising the structural integrity of the cell wall. ontosight.ai The validation of this target has been confirmed through various biochemical assays and the observation that bacteria with altered cell wall precursor termini (e.g., D-alanyl-D-lactate) exhibit resistance. asm.org

In Human Platelets: In a non-bacterial context, Ristomycin A's most well-known molecular target is the von Willebrand factor (vWF), a large glycoprotein (B1211001) in blood plasma. ncats.io Ristomycin A is thought to bind to a specific site on vWF, inducing a conformational change that exposes the binding site for the platelet glycoprotein Ib-IX-V complex (GPIb). ncats.ioscientificlabs.co.uk This interaction is the basis for the Ristocetin-induced platelet agglutination (RIPA) test, a key in vitro diagnostic assay used to assess vWF activity and diagnose conditions like von Willebrand disease and Bernard-Soulier syndrome. nih.govscientificlabs.co.uk

| Biological System | Primary Molecular Target | Consequence of Binding |

| Gram-positive Bacteria | D-alanyl-D-alanine (D-Ala-D-Ala) terminus of cell wall precursors | Inhibition of peptidoglycan synthesis |

| Human Platelets | von Willebrand Factor (vWF) | Induces conformational change, promoting binding to platelet GPIb |

Biochemical Pathways Modulated by Ristomycin A, Monosulfate Action

The interaction of Ristomycin A with its molecular targets leads to the direct modulation of critical biochemical pathways.

The principal pathway affected by Ristomycin A in bacteria is cell wall biosynthesis . ontosight.aisigmaaldrich.com By sequestering the D-Ala-D-Ala termini of lipid II and other peptidoglycan precursors, it effectively halts the final steps of cell wall construction. This interference disrupts the dynamic equilibrium of cell wall synthesis and degradation, which is essential for bacterial growth and division.

In the context of its effects on platelets, Ristomycin A modulates the hemostasis pathway , specifically platelet adhesion. Its binding to vWF and subsequent interaction with the GPIb receptor on platelets initiates a cascade that leads to platelet agglutination, a process that mimics the initial stages of thrombus formation. ncats.ioscientificlabs.co.uksemanticscholar.org This activity is not enzymatic but rather a potentiation of a protein-protein interaction. ncats.io

Cellular Responses and Signaling Cascades Influenced by Ristomycin A, Monosulfate

Exposure to Ristomycin A elicits distinct cellular responses depending on the biological system.

In bacteria, the inhibition of cell wall synthesis triggers a significant stress response. Studies in Bacillus subtilis have shown that exposure to ristocetin (B1679390) (a synonym for ristomycin) induces specific stress regulons, including the σW and σM regulons, which are known to respond to cell envelope-damaging agents. asm.org A key cellular response is the induction of the yoeB gene, which produces a cell wall-associated protein. asm.org The YoeB protein appears to protect the cell from excessive autolysis (self-destruction) by modulating the activity of autolysins, enzymes that break down the cell wall. asm.org Despite this protective response, sustained inhibition of cell wall synthesis ultimately leads to a loss of cell integrity, osmotic instability, and bacteriolysis. ontosight.ai

In human platelets, the cellular response to Ristomycin A is rapid agglutination. scientificlabs.co.uk This is a direct consequence of the cross-linking of platelets via the Ristomycin A-vWF-GPIb bridge. This response is utilized diagnostically and is not part of a physiological signaling cascade in the same way as a typical agonist-receptor interaction. However, it has been noted that in certain clinical situations, such as in patients with uremia, the response to ristocetin is diminished, which may correlate with an increased bleeding tendency. scientificlabs.co.uk

Genomic and Transcriptomic Profiling of Organisms Exposed to Ristomycin A, Monosulfate

Genomic and transcriptomic analyses provide a global view of the changes in gene expression following exposure to a compound, offering deep mechanistic insights.

Transcriptomic studies on bacteria have been crucial in elucidating the cellular response to cell wall-targeting antibiotics like Ristomycin A. In Bacillus subtilis, whole-genome transcriptomic profiling has confirmed that ristocetin is a potent inducer of genes involved in the cell wall stress response. asm.orgresearchgate.net This includes the upregulation of operons controlled by the LiaRS and BceRS two-component systems, which sense cell envelope stress. researchgate.net

Furthermore, transcriptomic analysis has been applied to the producing organism itself, Amycolatopsis sp.. RNA sequencing (RNA-seq) and RT-qPCR experiments revealed that overexpression of regulatory genes, such as asrR and bbr, leads to a significant upregulation in the transcription of the ristomycin biosynthetic gene cluster (asr). nih.gov This demonstrates a positive regulatory circuit controlling the production of the antibiotic. These studies highlight how transcriptomics can be used both to understand the mechanism of action and to potentially engineer enhanced production of the compound. nih.gov

Table of Selected Genes/Regulons Modulated by Ristomycin (Ristocetin)

| Organism | Gene/Regulon | Method of Analysis | Observed Effect | Reference |

|---|---|---|---|---|

| Bacillus subtilis | yoeB gene | Transcriptional profiling, Mutant analysis | Strong induction upon exposure | asm.org |

| Bacillus subtilis | σW and σM regulons | Transcriptional profiling | Induction by cell wall stress | asm.org |

Proteomic and Metabolomic Analysis of Ristomycin A, Monosulfate's Effects on Biological Systems

Proteomics and metabolomics offer powerful platforms to investigate the global changes in protein and metabolite levels, respectively, providing a functional readout of the cellular state after perturbation by a compound like Ristomycin A. revespcardiol.org

While specific, large-scale proteomic or metabolomic studies detailing the global effects of Ristomycin A exposure are not extensively documented in the provided search results, the mechanism of action allows for clear predictions of the expected changes.

Proteomic Analysis: A proteomic approach, likely using mass spectrometry, would be expected to reveal significant changes in the expression of proteins involved in cell wall metabolism and stress responses in bacteria. revespcardiol.org One would anticipate an upregulation of proteins involved in the cell wall stress response, such as the YoeB protein identified in B. subtilis, and potentially compensatory enzymes involved in precursor synthesis. asm.org Conversely, enzymes whose function is inhibited might show altered expression or localization.

Metabolomic Analysis: Metabolomic analysis, using techniques like LC-MS/MS, would provide a snapshot of the metabolic state of the cell. researchgate.netnih.gov In bacteria treated with Ristomycin A, it is highly probable that a targeted metabolomic analysis would show an accumulation of peptidoglycan precursors that cannot be incorporated into the cell wall, such as UDP-N-acetylmuramic acid-pentapeptide. researchgate.net Broader, untargeted metabolomics could reveal shifts in connected central metabolic pathways, such as amino acid and nucleotide biosynthesis, as the cell attempts to cope with the stress and halt in growth. numberanalytics.commdpi.com Such analyses are crucial for identifying not only the direct consequences of drug action but also the secondary, downstream effects on cellular metabolism. nih.govmdpi.com

Preclinical Research Methodologies and Investigative Frameworks for Ristomycina,monosulfate

In Vitro Studies on Ristomycin A, Monosulfate's Biological Interactions

Ristomycin A, monosulfate, a glycopeptide antibiotic, has been the subject of numerous in vitro investigations to elucidate its biological activities. ontosight.ai These studies have primarily focused on two distinct effects: its antibacterial action and its ability to induce platelet aggregation. sigmaaldrich.combiodatacorp.com As an antibiotic, it belongs to the streptogramin class and demonstrates potent antimicrobial activity against a range of Gram-positive bacteria. ontosight.ai Its mechanism involves the inhibition of bacterial protein synthesis. ontosight.ai A conjugate of ristomycin A with polymyxin (B74138) B has been shown to possess a broad antimicrobial spectrum, inhibiting both gram-positive and gram-negative bacteria. nih.gov

Separate from its antibacterial properties, ristomycin is widely utilized in hematology as a diagnostic agent. nih.gov It is known to activate platelets and induce their agglutination, a characteristic that is exploited in laboratory tests to assess platelet function and diagnose bleeding disorders like von Willebrand disease. sigmaaldrich.comnih.gov

Cellular Assays for Target Engagement and Pathway Modulation

Cellular assays are fundamental to understanding how ristomycin A, monosulfate engages its molecular targets and modulates cellular pathways. catapult.org.uk These assays provide a more physiologically relevant context than studies on isolated proteins. conceptlifesciences.com

The primary antibacterial target of ristomycin A is the bacterial cell wall synthesis machinery. sigmaaldrich.com It engages its target by binding directly to the D-alanyl-D-alanine terminus of peptidoglycan precursors. biodatacorp.com This interaction physically obstructs the peptidoglycan chains from being incorporated into the growing cell wall, thereby inhibiting its synthesis. biodatacorp.comumn.edu

In human platelets, the target engagement is more complex and indirect. Ristomycin A interacts with the von Willebrand factor (VWF), a large glycoprotein (B1211001) in blood plasma. biodatacorp.comwikipedia.org This binding induces a conformational change in VWF, exposing a binding site for the platelet surface receptor, glycoprotein Ib (GpIb). wikipedia.orgnih.gov The subsequent binding of the VWF-ristomycin complex to the GpIb receptor constitutes the primary target engagement on the platelet surface, leading to platelet agglutination and activation. nih.govwikipedia.org

This engagement triggers downstream signaling pathways. Stimulation of the GpIb complex is known to generate thromboxane (B8750289) A2 and can lead to the secretion of adenosine (B11128) diphosphate (B83284) (ADP), further amplifying platelet activation. nih.gov Studies have shown that VWF-induced signaling involves the activation of Src family kinases and Extracellular signal-regulated kinase (Erk). nih.gov Furthermore, research using combinations of ristocetin (B1679390) and the chemokine CXCL12 at low doses revealed a synergistic induction of platelet activation mediated by the Rac pathway, which is, in turn, negatively regulated by the Rho/Rho-kinase pathway. researchgate.net

| Assay Type | Cell Type | Target | Pathway Modulated | Key Research Finding |

|---|---|---|---|---|

| Bacterial Growth Inhibition | Gram-positive bacteria (e.g., B. subtilis) | Peptidoglycan precursors (D-Ala-D-Ala) | Cell Wall Synthesis | Inhibits bacterial growth by preventing cell wall construction. nih.gov |

| Ristocetin-Induced Platelet Aggregation (RIPA) | Human Platelets | von Willebrand Factor (VWF) / Glycoprotein Ib (GpIb) | Platelet Activation Cascade (Src kinases, Erk, Rac, Rho) | Induces platelet aggregation by mediating the VWF-GpIb interaction. nih.govwikipedia.org |

| GTP-Rho/Rac Pulldown Assay | Human Platelets | Rho and Rac GTPases | Rho/Rho-kinase and Rac signaling | In combination with CXCL12, synergistically activates platelets via Rac, which is negatively regulated by Rho/Rho-kinase. researchgate.net |

Enzyme Inhibition and Activation Studies of Ristomycin A, Monosulfate

The biological effects of ristomycin A, monosulfate involve both the inhibition of certain biological processes and the activation of others, which can be studied through enzymatic and protein interaction assays.

Enzyme Inhibition: The antibacterial activity of ristomycin A stems from its ability to inhibit cell wall synthesis. wikipedia.org While it interferes with the function of enzymes like transpeptidases that are crucial for cross-linking the peptidoglycan cell wall, it does so by binding to the enzyme's substrate (the D-Ala-D-Ala terminus of the peptidoglycan precursors) rather than directly inhibiting the enzyme itself. biodatacorp.comumn.edu This sequestration of the substrate prevents the transpeptidase enzymes from completing the cell wall structure.

Protein Activation: In contrast to its inhibitory role in bacteria, ristomycin A acts as an activator in the context of hemostasis. sigmaaldrich.com It activates platelets not by direct enzymatic action but by inducing a critical conformational change in the von Willebrand factor (VWF). biodatacorp.com This change exposes the binding site on VWF for the platelet GpIb receptor. wikipedia.org Therefore, ristomycin is considered an allosteric activator of the VWF-GpIb interaction. ashpublications.org Recent research using nanobodies that target the autoinhibitory module (AIM) of VWF has further clarified this mechanism; disrupting this module, much like the action of ristomycin, leads to VWF activation and subsequent platelet binding. ashpublications.org

| Target Protein/Process | Effect | Mechanism of Action | Investigative Context |

|---|---|---|---|

| Bacterial Transpeptidases | Inhibition (Indirect) | Binds to the D-Ala-D-Ala substrate of the enzyme, preventing peptidoglycan cross-linking. biodatacorp.comwikipedia.org | Antibacterial Activity |

| von Willebrand Factor (VWF) | Activation | Induces a conformational change in VWF, exposing its binding site for the platelet GpIb receptor. biodatacorp.comwikipedia.orgashpublications.org | Platelet Aggregation |

| Platelet Aggregation | Activation | Promotes the interaction between VWF and the platelet GpIb receptor, initiating agglutination and signaling. sigmaaldrich.comnih.gov | Hemostasis Research & Diagnostics |

Mechanism-based In Vitro Screening Methodologies

Mechanism-based screening methodologies are designed to identify compounds that act on a specific biological process or pathway. For ristomycin A, these screens have been pivotal in both discovering its antibiotic properties and characterizing its effects on platelets.

One of the foundational screening methods in antibiotic discovery is the growth inhibition assay. researchgate.net The activity of ristomycin A can be detected by observing the inhibition of growth of susceptible indicator organisms, such as Bacillus subtilis, in an agar (B569324) diffusion assay or by determining its minimum inhibitory concentration (MIC) through broth microdilution techniques. nih.govrsc.org These cell-based screens assess the compound's ability to interfere with essential life processes in their natural cellular context. researchgate.net

For investigating its pro-aggregatory effects, the primary mechanism-based screen is Ristocetin-Induced Platelet Aggregation (RIPA). wikipedia.org This assay uses light transmission aggregometry to specifically measure the aggregation of platelet-rich plasma (PRP) that is dependent on the VWF-GpIb pathway. coachrom.com By adding ristomycin to PRP, researchers can quantitatively assess the function of this specific axis of hemostasis, making it an invaluable tool for diagnosing related disorders. biodatacorp.comwikipedia.org The assay can be modulated to probe specific signaling components; for instance, pre-treating platelets with inhibitors of downstream kinases can help elucidate the signaling cascade initiated by the VWF-GpIb interaction. nih.govresearchgate.net

In Vivo Research Models for Investigating Ristomycin A, Monosulfate Activity

While in vitro studies provide mechanistic insights, in vivo models are essential for understanding the biological activity of a compound within a complex, whole-organism system. parazapharma.com

Non-mammalian Model Organisms for Primary Biological Activity Assessment

Non-mammalian model organisms such as the zebrafish (Danio rerio), fruit fly (Drosophila melanogaster), and nematode worm (Caenorhabditis elegans) offer rapid and cost-effective platforms for primary biological activity assessment due to their genetic tractability and simpler physiology. nih.govresearchgate.netbiocenter.fi

The zebrafish, in particular, has emerged as a valuable model for studying hemostasis and thrombosis. ahajournals.org Many of the coagulation and platelet function pathways in zebrafish are conserved with those in mammals, making it a suitable organism for initial in vivo screening of compounds that affect these processes. ahajournals.org Although specific studies detailing the use of ristomycin A in zebrafish were not found, this model organism presents a viable framework for investigating the in vivo consequences of its platelet-activating properties and for screening for genetic modifiers of its effects.

Mammalian Preclinical Models for Biological Activity Research

Mammalian models are critical for preclinical research, providing data that is more directly translatable to human physiology.

To investigate the antibacterial efficacy of ristomycin A and its derivatives, murine infection models are commonly employed. For example, a neutropenic thigh infection model in mice using vancomycin-resistant Enterococcus (VRE) demonstrated that a derivative of ristomycin A could significantly reduce the bacterial load in the infected tissue. researchgate.net Other established systems include mouse models of lung sepsis, which can be used to evaluate the compound's performance against systemic infections. acs.org

To study the compound's potent effects on hemostasis, various mammalian models are utilized. Platelet aggregation studies have been conducted using platelets from pigs, which showed aggregation in response to ristomycin. bio-conferences.org In vivo thrombosis models, primarily in mice, allow for the direct observation of thrombus formation following vascular injury, such as that induced by ferric chloride. ahajournals.org These models are instrumental in evaluating the in vivo thrombotic potential of a platelet-activating agent like ristomycin A. Furthermore, rehydrated freeze-dried platelets from mice and pigs have been used as models for in vivo testing, indicating their utility in transfusion-related research contexts. oup.com

| Mammalian Model | Research Area | Investigative Framework | Reported Findings / Potential Application |

|---|---|---|---|

| Mouse | Antibacterial Efficacy | Neutropenic thigh infection model (VRE) | A ristomycin A derivative significantly lowered bacterial load. researchgate.net |

| Mouse | Thrombosis | Ferric chloride-induced arterial injury | Standard model to assess in vivo thrombus formation, applicable for studying pro-aggregatory agents. ahajournals.org |

| Pig (Piglet) | Platelet Function | In vitro platelet aggregation using plasma | Demonstrated platelet aggregation in response to ristomycin. bio-conferences.org |

| Mouse / Pig | Cellular Physiology | In vivo testing of rehydrated, freeze-dried platelets | Rehydrated platelets show regulation of key physiological elements. oup.com |

Pharmacodynamic Research in Preclinical Models

Pharmacodynamic (PD) studies in preclinical models are essential to characterize the biochemical and physiological effects of Ristomycin A, monosulfate and its mechanism of action. These investigations provide the foundational knowledge for its potential therapeutic application. A key aspect of the pharmacodynamic profile of glycopeptide antibiotics like ristomycin is their interaction with bacterial cell wall synthesis. pnas.org

Preclinical pharmacodynamic assessments for Ristomycin A would typically involve a variety of in vitro and in vivo models. In vitro studies are designed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive bacteria. This provides a quantitative measure of the antibiotic's potency. For instance, studies on similar glycopeptides have demonstrated potent activity against strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.gov

A notable characteristic of ristomycin is its ability to induce platelet aggregation in the presence of von Willebrand factor (vWF). nih.gov This unique pharmacodynamic property, while limiting its systemic therapeutic use due to the risk of thrombocytopenia, has been harnessed for diagnostic purposes in hematology. nih.gov Preclinical studies in animal models, such as cynomolgus monkeys, have been used to evaluate this specific effect, often comparing it to other agents that affect platelet function. For example, the inhibitory effect on ristocetin-induced platelet aggregation is a key parameter measured in the preclinical assessment of new antithrombotic drugs.

The table below summarizes typical preclinical pharmacodynamic investigations relevant to Ristomycin A.

| Investigation Type | Model | Key Parameters Measured | Purpose |

| In Vitro Susceptibility | Broth microdilution | Minimum Inhibitory Concentration (MIC) | Determine intrinsic antimicrobial potency against various bacterial strains. |

| Platelet Aggregation Assay | Human or animal platelets | Ristocetin-induced platelet aggregation | Characterize the interaction with von Willebrand factor and its effect on platelets. aai.org |

| In Vivo Efficacy | Murine infection models (e.g., thigh, lung) | Bacterial burden reduction (CFU counts) | Evaluate antimicrobial activity in a living system and establish exposure-response relationships. nih.gov |

Metabolic Fate and Excretion Studies in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Ristomycin A, monosulfate is critical for its development. Preclinical ADME studies are typically conducted in various animal species to predict the compound's behavior in humans. fda.gov

The primary goal of metabolite identification is to determine the chemical structures of all significant metabolites formed in the body. This is crucial as metabolites can have different pharmacological or toxicological profiles compared to the parent drug. For complex molecules like Ristomycin A, this process involves the use of advanced analytical techniques.

In preclinical studies, biological samples such as plasma, urine, and feces from test animals are collected after administration of the compound. These samples are then analyzed, often using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to separate and identify the parent drug and its metabolites. nih.gov For instance, the identification of ristomycin A itself in fermentation broths of Amycolatopsis species was confirmed using HPLC and UPLC-HRESI-MS. nih.govresearchgate.net

While specific metabolic pathways for Ristomycin A, monosulfate are not extensively detailed in publicly available literature, studies on its biosynthesis reveal several related structures, such as desmethyl ristocetin A and ristocetin B, which could potentially be metabolites. secondarymetabolites.org The process of identifying metabolites in preclinical species like rats and dogs is a standard component of an Investigational New Drug (IND) application. fda.gov

The following table outlines the common methodologies used for metabolite identification.

| Methodology | Purpose | Typical Output |

| High-Performance Liquid Chromatography (HPLC) | Separation of parent drug from metabolites in biological fluids. nih.gov | Chromatogram showing distinct peaks for each compound. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the accurate mass and elemental composition of metabolites. researchgate.net | Mass spectrum with precise m/z values, aiding in formula determination. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites by fragmentation analysis. nih.gov | Fragmentation pattern providing clues to the metabolite's structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated metabolites. nih.gov | Detailed structural information, including stereochemistry. |

Biotransformation of drugs is primarily mediated by enzymes, which can be broadly categorized into Phase I and Phase II reactions. diva-portal.org Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules. diva-portal.org

For glycopeptide antibiotics, the enzymatic processes involved in their biosynthesis are complex and have been a subject of significant research. The biosynthesis of the ristomycin aglycone, for example, involves cytochrome P450 enzymes that create oxidative cross-links. asm.org While these are biosynthetic enzymes, the potential for similar enzymes in the liver (the primary site of drug metabolism) to act on Ristomycin A would be a key area of investigation in preclinical studies.

In vitro studies using liver microsomes and hepatocytes from different species (e.g., rat, dog, human) are standard practice to investigate enzymatic biotransformations. fda.gov These studies help to identify the primary enzymes responsible for metabolism, such as cytochrome P450 (CYP) isoforms. For example, studies on the biosynthesis of related glycopeptides have identified various glycosyltransferases (Gtf) and other tailoring enzymes that modify the core structure. acs.orgacs.orgfrontiersin.org Understanding which of these modifications might be reversed or altered by metabolic enzymes is crucial. For instance, the removal or addition of sugar moieties by glycosyltransferases has been shown to significantly impact the antibacterial activity of ristomycin glycoforms. acs.org

The enzymatic cascade involved in the biosynthesis of the glycopeptide scaffold, including the action of Oxy enzymes for cyclization, has been studied in vitro. acs.org While these are not metabolic enzymes in the traditional sense, they provide insight into the types of enzymatic transformations the molecule can undergo.

Metabolite Identification and Characterization in Biological Systems

Investigational New Drug (IND)-Enabling Study Design Considerations for Ristomycin A, Monosulfate

Before a new drug can be tested in humans, an Investigational New Drug (IND) application must be submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA). nih.gov This application must contain sufficient preclinical data to demonstrate that the drug is reasonably safe for initial use in humans. researchgate.net

All pivotal preclinical safety studies submitted in an IND application must be conducted in compliance with Good Laboratory Practice (GLP) regulations. researchgate.netlabmanager.com GLP is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. labmanager.com

GLP compliance ensures the quality, integrity, and reliability of the data. labmanager.comkcasbio.com Key aspects of GLP compliance include:

Facilities: The testing facility must be of suitable size, construction, and design to facilitate proper conduct of the study. labmanager.com

Standard Operating Procedures (SOPs): Written SOPs for all routine procedures must be maintained and followed. labmanager.com This includes procedures for animal care, handling of the test article, data collection, and equipment maintenance.

Personnel: All personnel involved in the study must have the necessary education, training, and experience.

Quality Assurance Unit (QAU): An independent QAU is required to monitor the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations.

Documentation and Record Keeping: Every step of the study must be meticulously documented, and all records and specimens must be retained for a specified period. labmanager.comlabforward.io

For a compound like Ristomycin A, monosulfate, specific challenges in GLP studies might arise, such as ensuring the stability of the compound in the dosing formulations and developing validated methods to handle potential interferences in biological assays. labmanager.com

The table below outlines the core components of GLP in preclinical research.

| GLP Component | Description | Regulatory Reference |

| Test Facility Management | Defines responsibilities for ensuring GLP compliance. | 21 CFR Part 58 Subpart B |

| Quality Assurance Unit | Independent unit responsible for monitoring study integrity. kcasbio.com | 21 CFR Part 58 Subpart C |

| Facilities | Requirements for animal care, test substance handling, and laboratory operations. labmanager.com | 21 CFR Part 58 Subpart D |

| Apparatus, Materials, and Reagents | Specifications for equipment and materials used in the study. | 21 CFR Part 58 Subpart E |

| Test Systems | Procedures for the handling and care of the biological system used (e.g., animals). | 21 CFR Part 58 Subpart F |

| Test and Control Articles | Requirements for the receipt, handling, and mixing of the drug and placebo. | 21 CFR Part 58 Subpart G |

| Protocol and Conduct of a Nonclinical Laboratory Study | Mandates a written protocol and adherence to it during the study. | 21 CFR Part 58 Subpart J |

| Records and Reports | Detailed requirements for data recording, final report content, and archiving. labmanager.com | 21 CFR Part 58 Subpart K |

Reliable quantitative data is the cornerstone of preclinical research. Therefore, the development and validation of analytical and bioanalytical methods are critical components of an IND-enabling program. au.dk A bioanalytical method is a set of procedures for the collection, processing, storage, and analysis of a biological matrix for a chemical entity. au.dk

For Ristomycin A, monosulfate, this would involve developing methods to accurately measure its concentration in biological fluids like plasma and urine. nih.gov Given its chemical nature, liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS would likely be the technology of choice. bioanalysis-zone.com

The validation process ensures that the analytical method is suitable for its intended purpose. ich.org Key validation parameters, as outlined by regulatory guidelines from bodies like the EMA and ICH, include: ich.orgeuropa.eu

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the determined value to the nominal or known true value. nih.gov

Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. nih.gov

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. nih.gov

Recovery: The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals. nih.gov

The following table summarizes the key parameters for bioanalytical method validation.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). nih.gov |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). nih.gov |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response of interfering peaks <20% of LLOQ. nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest quantifiable concentration. | Must be determined with acceptable accuracy and precision. nih.gov |

| Stability | Analyte stability under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop). | Concentration deviation within ±15% of the initial concentration. nih.gov |

Molecular Epidemiology and Mechanisms of Antimicrobial Resistance to Ristomycina,monosulfate

Emergence and Spread of Ristomycin A, Monosulfate Resistance in Microbial Populations

The emergence of resistance to glycopeptide antibiotics, a class that includes ristomycin A, is a significant concern in clinical and environmental settings. While specific epidemiological data for ristomycin A resistance is not as extensively documented as for vancomycin (B549263), the underlying principles of emergence and spread are shared among this class of antibiotics. The use of antimicrobial agents creates a selective pressure that favors the survival and proliferation of resistant microbial strains. semanticscholar.org Initially, a susceptible bacterial population may contain a very small fraction of cells with pre-existing mutations that confer resistance. nih.gov Exposure to the antibiotic eliminates the susceptible majority, allowing the resistant subpopulation to be selected and to multiply. nih.gov

The spread of resistance is facilitated by the horizontal transfer of genetic material between bacteria. nih.govwikipedia.org This process allows resistance determinants to move between different species and strains, contributing to the dissemination of resistance in diverse microbial populations. nih.govwikipedia.org The presence of antibiotics in the environment, stemming from human and agricultural use, acts as a continuous driver for the selection and spread of resistance genes. tudelft.nl The origin of many glycopeptide resistance genes is believed to be the antibiotic-producing organisms themselves, such as soil-dwelling actinobacteria, which possess these genes for self-protection. mdpi.com From this environmental reservoir, resistance genes can be transferred to pathogenic bacteria. nih.gov

Genetic Determinants and Mobile Genetic Elements Conferring Ristomycin A, Monosulfate Resistance

Resistance to ristomycin A, like other glycopeptide antibiotics, is primarily mediated by specific genetic determinants. These genes are often located on mobile genetic elements (MGEs), which play a crucial role in their dissemination. nih.govwikipedia.orgmdpi.com MGEs such as plasmids, transposons, and integrons can move within and between bacterial genomes, facilitating the rapid spread of resistance. nih.govmdpi.comnih.gov

The most well-characterized genetic determinants of glycopeptide resistance are the van gene clusters. mdpi.comasm.orgnih.gov These clusters encode enzymes that modify the antibiotic's target site. For instance, the vanHAX gene cluster is responsible for the production of D-alanyl-D-lactate (D-Ala-D-Lac) instead of the usual D-alanyl-D-alanine (D-Ala-D-Ala) terminus in the peptidoglycan precursor, which significantly reduces the binding affinity of glycopeptide antibiotics. mdpi.comnih.gov

The ristomycin biosynthetic gene cluster itself, identified in Amycolatopsis species, contains genes predicted to confer self-resistance. asm.orgnih.gov For example, the ris cluster in Amycolatopsis japonicum includes genes homologous to the van resistance genes. nih.gov

Below is a table detailing some of the key genetic determinants and their functions in conferring resistance to glycopeptide antibiotics like ristomycin A.

| Gene/Cluster | Function of Encoded Protein(s) | Role in Resistance | Mobile Genetic Element Association |

| vanA | D-Ala-D-Lac ligase | Catalyzes the formation of D-Ala-D-Lac, modifying the antibiotic target site. mdpi.comnih.gov | Often found on transposons within plasmids. mdpi.com |

| vanH | D-lactate dehydrogenase | Reduces pyruvate (B1213749) to D-lactate for incorporation into the peptidoglycan precursor. mdpi.comnih.gov | Typically part of the vanA operon on MGEs. mdpi.com |

| vanX | D,D-dipeptidase | Hydrolyzes D-Ala-D-Ala, preventing its incorporation into the cell wall precursor. mdpi.comnih.gov | Part of the vanA operon. mdpi.com |

| vanS | Sensor histidine kinase | Part of a two-component system that senses the presence of glycopeptides and activates vanR. mdpi.com | Associated with van gene clusters. mdpi.com |

| vanR | Response regulator | Transcriptional activator for the van resistance genes. mdpi.com | Associated with van gene clusters. mdpi.com |

| ABC Transporters | Efflux pumps | Actively transport the antibiotic out of the bacterial cell. researchgate.netreactgroup.org | Can be located on chromosomes or plasmids. mdpi.com |

Biochemical Mechanisms of Ristomycin A, Monosulfate Inactivation or Target Modification by Resistant Organisms

The primary biochemical mechanism of resistance to ristomycin A and other glycopeptides involves the modification of the antibiotic's target, the D-Ala-D-Ala terminus of the lipid II peptidoglycan precursor. nih.govjournalagent.com

Target Modification:

Resistant bacteria alter the structure of the peptidoglycan precursor to reduce the binding affinity of the antibiotic. This is achieved by the enzymatic machinery encoded by the van gene clusters. nih.gov The process involves:

Synthesis of D-Ala-D-Lac: The VanH enzyme reduces pyruvate to D-lactate. mdpi.comnih.gov Subsequently, the VanA ligase synthesizes the D-Ala-D-Lac dipeptide. mdpi.comnih.gov

Elimination of D-Ala-D-Ala: The VanX dipeptidase cleaves any pre-existing D-Ala-D-Ala, preventing its incorporation into the cell wall. mdpi.comnih.gov

Incorporation of D-Ala-D-Lac: The modified D-Ala-D-Lac is then incorporated into the pentapeptide chain of the peptidoglycan precursor.

This substitution of D-lactate for D-alanine results in the loss of a critical hydrogen bond between the antibiotic and its target, leading to a 1,000-fold reduction in binding affinity and conferring resistance. nih.gov

Enzymatic Inactivation:

While target modification is the most prominent resistance mechanism, enzymatic inactivation of the antibiotic itself is another strategy employed by bacteria. mdpi.com This can occur through:

Hydrolysis: Enzymes like β-lactamases can degrade the antibiotic molecule, although this is more characteristic of resistance to β-lactam antibiotics. mdpi.com

Chemical Modification: Bacteria can produce enzymes that add chemical groups, such as phosphate (B84403) or acetyl groups, to the antibiotic molecule, rendering it inactive. mdpi.com

The following table summarizes the key biochemical mechanisms of resistance.

| Mechanism | Description | Key Enzymes/Proteins |

| Target Site Modification | Alteration of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Lac. nih.govjournalagent.com | VanH, VanA, VanX. mdpi.comnih.gov |

| Antibiotic Efflux | Pumping the antibiotic out of the cell to reduce its intracellular concentration. reactgroup.org | ABC transporters and other efflux pumps. researchgate.netreactgroup.org |

| Enzymatic Inactivation | Covalent modification or degradation of the antibiotic molecule. mdpi.com | Phosphotransferases, Acetyltransferases. mdpi.com |

Surveillance Methodologies for Ristomycin A, Monosulfate Resistance

Effective surveillance is crucial for monitoring the emergence and spread of antibiotic resistance. nih.govplos.org Methodologies for ristomycin A resistance surveillance encompass a range of phenotypic and genotypic approaches.

Phenotypic Surveillance:

Antimicrobial Susceptibility Testing (AST): Standard laboratory methods such as broth microdilution or disk diffusion are used to determine the minimum inhibitory concentration (MIC) of ristomycin A against bacterial isolates. This provides a direct measure of the level of resistance.

Bioassays: Specific bioassays can be developed to screen for glycopeptide activity and, consequently, resistance. For example, a two-step cell wall bioactivity screen has been used to identify glycopeptide-producing strains by first detecting a generalized cell wall stress response and then specifically selecting for the induction of glycopeptide resistance genes. nih.govnih.gov

Genotypic and Molecular Surveillance:

PCR and DNA Sequencing: These methods are used to detect the presence of known resistance genes, such as the van gene clusters, in bacterial isolates. nih.gov Whole-genome sequencing provides a comprehensive view of all potential resistance determinants and mobile genetic elements within a bacterial genome. asm.orgnih.gov

Metagenomics: This approach allows for the analysis of the collective genetic material from an environmental sample, enabling the identification of resistance genes in complex microbial communities without the need for culturing individual organisms. tudelft.nl This is particularly useful for tracking the environmental reservoir of resistance genes.

Molecular Typing: Techniques like multilocus sequence typing (MLST) and pulsed-field gel electrophoresis (PFGE) are used to study the clonal spread of resistant strains, helping to understand the epidemiology of resistance. nih.gov

Global surveillance programs like the World Health Organization's Global Antimicrobial Resistance Surveillance System (GLASS) collect and analyze data on antibiotic resistance from various countries, although specific data for ristomycin A may be limited.

Evolutionary Dynamics of Ristomycin A, Monosulfate Resistance

The evolution of antibiotic resistance is a dynamic process driven by mutation, selection, and horizontal gene transfer. nih.govmari-odu.orgplos.org The evolutionary trajectory of resistance to ristomycin A is influenced by several factors:

Selective Pressure: The presence and concentration of the antibiotic in the environment directly influence the rate at which resistance evolves. semanticscholar.orgnih.gov

Fitness Cost: The acquisition of resistance mutations or genes can sometimes impose a fitness cost on the bacterium in the absence of the antibiotic. nih.gov This cost can affect the stability and spread of the resistance trait.

Genetic Plasticity: The ability of bacteria to acquire new genetic material through horizontal gene transfer significantly accelerates the evolution and spread of resistance, allowing for the rapid dissemination of pre-existing resistance mechanisms. wikipedia.orgmdpi.com

Population Dynamics: The structure and diversity of microbial populations influence the evolutionary pathways of resistance. lshtm.ac.uk For instance, in a large and diverse population, multiple resistance mutations may arise independently.

Mathematical models can be used to predict the evolutionary dynamics of resistance based on factors like the distribution of fitness effects of mutations and the drug's dose-response characteristics. plos.org For some antibiotics, resistance evolves through a limited number of reproducible mutational paths, while for others, the evolutionary landscape is much broader. plos.org The evolutionary dynamics of resistance to a particular antibiotic can have significant implications for treatment strategies and the long-term utility of the drug.

Development of Research Models for Studying Ristomycin A, Monosulfate Resistance

The study of ristomycin A resistance has benefited from the development of various research models, primarily utilizing non-pathogenic, genetically tractable bacteria.

Streptomyces coelicolor : This bacterium has emerged as a key model organism for studying glycopeptide resistance. asm.org Although it does not produce glycopeptide antibiotics, it possesses a van gene cluster (vanRSJKHAX) and has been instrumental in elucidating the molecular mechanisms of resistance and their regulation. asm.org The development of specific mutant strains, such as a ΔfemX mutant that is dependent on the presence of vancomycin for growth, has provided a powerful tool for screening for glycopeptide antibiotics. nih.gov